molecular formula C25H23N3O3S B2721107 N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901242-44-2

N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2721107
CAS No.: 901242-44-2
M. Wt: 445.54
InChI Key: WPLPRUGAMFTIHE-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a hybrid molecule featuring:

  • A 4-methoxyphenylacetamide backbone.
  • A sulfanyl (-S-) linkage to a 1H-imidazole ring substituted with 4-methoxyphenyl (C5 position) and phenyl (C2 position) groups. Crystallographic validation via tools like SHELXL and ORTEP is critical for confirming its geometry.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-30-20-12-8-17(9-13-20)23-25(28-24(27-23)18-6-4-3-5-7-18)32-16-22(29)26-19-10-14-21(31-2)15-11-19/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLPRUGAMFTIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, characterization, and pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the imidazole core and subsequent modifications to introduce the methoxy and acetamide groups. The characterization of this compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Table 1: Characterization Techniques

TechniquePurpose
NMR SpectroscopyStructure elucidation
Mass SpectrometryMolecular weight determination
Elemental AnalysisConfirmation of elemental composition

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, a related compound was tested against a panel of approximately sixty cancer cell lines, revealing low cytotoxicity but some sensitivity in leukemia cell lines at concentrations around 10 µM . The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on lipoxygenases, particularly ALOX15, which plays a crucial role in inflammatory processes and cancer progression. The structure of the compound suggests that it may act as an allosteric inhibitor, modifying enzyme activity through binding at sites distinct from the active site . In vitro assays demonstrated varying IC50 values for different substrates, indicating selective inhibition that could be advantageous for therapeutic applications.

Table 2: Inhibitory Potency against ALOX15

CompoundIC50 (LA)IC50 (AA)Ratio IC50(LA)/IC50(AA)
N-(4-methoxyphenyl)-2-{...}0.0100.0320.018
Reference Compound0.0050.0200.250

Study on Anticancer Properties

A study conducted by the National Cancer Institute evaluated the anticancer activity of related compounds, including those with similar structures to this compound. The results indicated that while some compounds exhibited low levels of activity against various cancer types, others showed promising results against specific leukemia cell lines .

Enzyme Interaction Studies

Molecular docking studies have been performed to understand how this compound interacts with ALOX15. These studies suggest that the compound occupies an allosteric site, leading to altered enzyme kinetics that could be leveraged for therapeutic benefits in inflammatory diseases .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (Reported) Reference
Target Compound C₂₄H₂₁N₃O₃S ~431.5* Imidazole, sulfanyl, methoxyphenyl, amide Not explicitly reported (inferred antimicrobial) N/A
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₄N₂O₂S 286.35 Aminophenyl, sulfanyl, amide Antimicrobial
N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (7h) C₃₁H₃₅N₅O₄S₂ 605.77 Triazole, sulfonyl, piperidinyl, amide Antioxidant, enzyme inhibition
N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (EP3348550A1) C₁₇H₁₅N₂O₃S 343.38 Benzothiazole, methoxy, amide Patent-listed (specific activity N/R)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate C₁₉H₁₈FN₃O₂S·2H₂O 413.46 Fluorophenyl, sulfinyl, pyridyl, amide Not explicitly reported (crystallized)

*Calculated based on structure.

Core Heterocycle and Substituent Effects

  • Imidazole vs. Triazole/Benzothiazole: The target compound’s imidazole core may enhance π-π stacking and metal-binding capacity compared to triazole (7h, 7i) or benzothiazole (EP3348550A1) derivatives. Triazoles often exhibit stronger metabolic stability , while benzothiazoles are associated with fluorescence and kinase inhibition .
  • Sulfanyl vs. Sulfonyl/Sulfinyl :

    • The sulfanyl (-S-) group in the target compound and offers nucleophilic reactivity, whereas sulfonyl (-SO₂-) (7h) and sulfinyl (-SO-) groups () are electron-withdrawing, affecting redox activity and enzyme inhibition .

Crystallographic and Validation Insights

  • The target compound’s structure determination likely relies on SHELXL for refinement and ORTEP-3 for visualization .
  • Hydrogen-bonding networks (e.g., amide N-H⋯O and methoxy O-H⋯N interactions) are critical for crystal packing, as seen in related structures .
  • Structure validation protocols (e.g., using PLATON ) ensure geometric accuracy, particularly for sulfanyl and imidazole torsion angles.

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